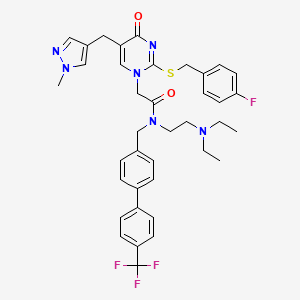

SB-435495

説明

特性

CAS番号 |

304694-39-1 |

|---|---|

分子式 |

C38H40F4N6O2S |

分子量 |

720.8 g/mol |

IUPAC名 |

N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |

InChIキー |

VGIQUSQBXZXBGW-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |

同義語 |

SB-435495 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the SB-435495 Lp-PLA2 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme implicated in the pathogenesis of atherosclerosis.[1][2] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL).[1][2] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.[1][2] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable, rupture-prone atherosclerotic plaques.[1][2]

SB-435495 is a potent, selective, and reversible non-covalent inhibitor of the Lp-PLA2 enzyme.[3] With a sub-nanomolar potency, this small molecule has been investigated as a potential therapeutic agent to mitigate the pro-atherogenic effects of Lp-PLA2. This technical guide provides a comprehensive overview of the this compound Lp-PLA2 inhibition pathway, detailing its mechanism of action, and summarizing key preclinical data and experimental methodologies.

The Lp-PLA2 Signaling Pathway in Atherosclerosis

The signaling cascade initiated by Lp-PLA2 plays a central role in the progression of atherosclerosis. The process begins with the accumulation and oxidation of LDL in the arterial intima. Lp-PLA2 then acts on these oxidized LDL particles, catalyzing the hydrolysis of oxidized phosphatidylcholine. This enzymatic reaction produces two key bioactive lipids: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (OxNEFA). These products, in turn, trigger a cascade of inflammatory responses that contribute to the development and destabilization of atherosclerotic plaques.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. It functions as a reversible, non-covalent antagonist, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, oxidized phosphatidylcholine. This direct inhibition blocks the production of the pro-inflammatory downstream mediators, lyso-PC and oxidized free fatty acids. By halting this cascade at its origin, this compound is designed to reduce vascular inflammation and the progression of atherosclerotic plaques.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell/Enzyme System | Reference |

| IC50 | 0.06 nM | Recombinant Lp-PLA2 | [3] |

| CYP450 3A4 Inhibition (IC50) | 10 µM | Human Liver Microsomes | [3] |

Table 2: In Vitro Effects of this compound on Endothelial Cells

| Experiment | Cell Type | Treatment | Effect | Reference |

| Lp-PLA2 Expression | HUVECs | 5 µM this compound (24h) | Significant inhibition of oxLDL-induced Lp-PLA2 protein expression | [3] |

| AMPKα Phosphorylation | HUVECs | 5 µM this compound (24h) | Increased expression of phosphorylated-AMPKα (T172) | [3] |

| Cell Viability | HUVECs | 5 µM this compound (24-72h) | Significantly increased cell viability in the presence of oxLDL | [3] |

| Nitric Oxide (NO) Expression | HUVECs | 5 µM this compound (24-72h) | Significantly increased NO expression in the presence of oxLDL | [3] |

| Endothelin-1 (ET-1) Expression | HUVECs | 5 µM this compound (24-72h) | Significantly decreased ET-1 expression in the presence of oxLDL | [3] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Endpoint | Result | Reference |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg this compound (p.o., single dose) | Plasma Lp-PLA2 Activity | Inhibition of plasma Lp-PLA2 | [1] |

| Streptozotocin-induced Diabetic Brown Norway Rats | 10 mg/kg this compound (i.p., daily for 28 days) | Blood-Retinal Barrier (BRB) Breakdown | Effective suppression of BRB breakdown | [4] |

Detailed Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Lp-PLA2.

Methodology:

-

Enzyme Source: Recombinant human Lp-PLA2.

-

Substrate: A suitable fluorescent or colorimetric substrate for Lp-PLA2, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).

-

Assay Buffer: A buffer solution maintaining optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl buffer).

-

Procedure: a. A dilution series of this compound is prepared. b. The recombinant Lp-PLA2 enzyme is pre-incubated with varying concentrations of this compound. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). e. The reaction is stopped, and the product formation is quantified using a spectrophotometer or fluorometer. f. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. g. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Assays

Objective: To evaluate the effects of this compound on endothelial dysfunction induced by oxidized LDL (oxLDL).

Methodology:

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

oxLDL Treatment: HUVECs are exposed to oxLDL to induce a state of endothelial dysfunction.

-

This compound Treatment: Cells are co-treated with oxLDL and this compound (e.g., 5 µM) for specified durations (24-72 hours).

-

Cell Viability Assay (MTT Assay): a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. b. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. c. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Nitric Oxide (NO) Measurement (Griess Assay): a. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured. b. The Griess reagent is added to the supernatant, leading to a colorimetric reaction. c. The absorbance is measured at a specific wavelength (e.g., 540 nm).

-

Endothelin-1 (ET-1) Measurement (ELISA): a. The concentration of ET-1 in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Western Blot for Lp-PLA2 and p-AMPKα: a. Total protein is extracted from the HUVECs. b. Proteins are separated by SDS-PAGE and transferred to a membrane. c. The membrane is probed with primary antibodies specific for Lp-PLA2, phosphorylated AMPKα (T172), and a loading control (e.g., β-actin). d. The membrane is then incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). e. Protein bands are visualized using a chemiluminescent substrate.

In Vivo Diabetic Retinopathy Model

Objective: To assess the effect of this compound on blood-retinal barrier (BRB) breakdown in a diabetic rat model.

Methodology:

-

Animal Model: Brown Norway rats are used.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

This compound Administration: Diabetic rats are treated with this compound (e.g., 10 mg/kg, i.p.) daily for a specified period (e.g., 28 days).

-

Assessment of BRB Breakdown (Evans Blue Permeability Assay): a. Evans blue dye, which binds to albumin in the blood, is injected intravenously. b. After a circulation period, the animals are perfused to remove the dye from the vasculature. c. The retinas are dissected, and the extravasated Evans blue dye is extracted. d. The amount of extracted dye is quantified spectrophotometrically. e. The results are expressed as the amount of Evans blue per gram of retinal tissue, indicating the extent of vascular leakage.

Conclusion

This compound is a highly potent inhibitor of Lp-PLA2 that has demonstrated promising preclinical activity. By directly targeting the enzymatic activity of Lp-PLA2, this compound effectively blocks the production of key pro-inflammatory mediators involved in the pathogenesis of atherosclerosis. In vitro studies have shown its ability to protect endothelial cells from dysfunction, while in vivo models have indicated its potential to reduce vascular leakage. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Lp-PLA2 inhibition for cardiovascular and other inflammatory diseases. Further investigation into the anti-atherosclerotic efficacy and pharmacokinetic profile of this compound is warranted to fully elucidate its clinical utility.

References

Target Specificity of SB-435495: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 is a potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. This technical guide provides a comprehensive overview of the target specificity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Understanding the precise target profile of this small molecule inhibitor is critical for its application in preclinical research and potential therapeutic development.

Core Target and Mechanism of Action

The primary molecular target of this compound is lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH). This compound is a reversible, non-covalent inhibitor that binds to the active site of the enzyme, preventing the hydrolysis of its substrates, primarily oxidized phospholipids associated with low-density lipoproteins (LDL). By inhibiting Lp-PLA2, this compound blocks the generation of pro-inflammatory products, such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, thereby mitigating the inflammatory cascade within the vascular wall.

Quantitative Analysis of Target Inhibition

The potency of this compound against its primary target and its selectivity over other enzymes are critical parameters for its utility as a research tool and potential therapeutic agent. The following table summarizes the key quantitative data available for this compound.

| Target | Parameter | Value | Notes |

| Lp-PLA2 | IC50 | 0.06 nM | This sub-nanomolar potency highlights the high affinity of this compound for its primary target.[1][2] |

| CYP450 3A4 | IC50 | 10 µM | This demonstrates a high degree of selectivity for Lp-PLA2 over this major drug-metabolizing enzyme.[1][2] |

Table 1: Quantitative inhibitory activity of this compound against its primary target and a key off-target enzyme.

Signaling Pathway of Lp-PLA2 Inhibition by this compound

The inhibitory action of this compound on Lp-PLA2 interrupts a key signaling pathway involved in vascular inflammation. The following diagram illustrates this pathway.

Caption: Inhibition of the Lp-PLA2 signaling pathway by this compound.

Experimental Protocols

A detailed understanding of the experimental methods used to characterize this compound is essential for replicating and building upon existing research.

Protocol 1: In Vitro Lp-PLA2 Inhibition Assay (General Method)

This protocol describes a common method for determining the inhibitory activity of compounds against recombinant Lp-PLA2.

1. Materials and Reagents:

- Recombinant human Lp-PLA2

- This compound (or other test inhibitors)

- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4

- Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

- 96-well microplate

- Spectrophotometer capable of reading absorbance at 405 nm

2. Procedure:

- Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.

- In a 96-well plate, add 10 µL of the diluted this compound solutions to each well. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

- Add 70 µL of recombinant Lp-PLA2 solution (at a pre-determined optimal concentration) to each well.

- Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding 20 µL of the MNP substrate solution to each well.

- Immediately begin monitoring the increase in absorbance at 405 nm every minute for 30 minutes using a spectrophotometer. The product of MNP hydrolysis, 4-nitrophenol, absorbs at this wavelength.

- Calculate the rate of reaction (V) for each inhibitor concentration.

- Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for this in vitro inhibition assay.

Caption: Workflow for determining the IC50 of this compound against Lp-PLA2.

Off-Target Profile and Selectivity

A comprehensive understanding of a compound's target specificity requires assessment against a panel of related and unrelated enzymes. While a broad, publicly available screening panel result for this compound is not readily accessible, its high potency for Lp-PLA2 (0.06 nM) compared to its significantly lower potency for CYP450 3A4 (10 µM) indicates a selectivity index of over 166,000-fold. This substantial difference underscores the high specificity of this compound for its intended target. Further studies would be beneficial to characterize its activity against other phospholipases and a wider range of kinases to build a more complete selectivity profile.

Conclusion

This compound is a highly potent and selective inhibitor of Lp-PLA2 with sub-nanomolar inhibitory activity. Its mechanism of action involves the direct, reversible, and non-covalent inhibition of the Lp-PLA2 enzyme, leading to a reduction in the production of pro-inflammatory mediators. The significant selectivity of this compound for Lp-PLA2 over other enzymes like CYP450 3A4 makes it an invaluable tool for elucidating the biological roles of Lp-PLA2 in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their studies. Further investigation into its broader off-target profile will continue to refine our understanding of this important research compound.

References

Unveiling the Role of SB-435495 in In Vitro Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), for its application in in vitro models of inflammation. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in relevant cell-based assays.

Core Mechanism of Action: Inhibition of Lp-PLA2

This compound is a highly potent, selective, and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases, particularly atherosclerosis. It exhibits a sub-nanomolar inhibitory concentration (IC50) for recombinant Lp-PLA2, making it a valuable tool for investigating the biological functions of this enzyme.

The primary mechanism of action of this compound revolves around its ability to block the enzymatic activity of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids present on low-density lipoproteins (LDL), generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products can trigger a cascade of inflammatory events, including the activation of macrophages and endothelial cells, leading to the release of cytokines and the expression of adhesion molecules. By inhibiting Lp-PLA2, this compound effectively mitigates the production of these inflammatory mediators.

It is important to distinguish this compound from other compounds with similar naming conventions, such as SB-431542, which is a selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). This compound's activity is specific to Lp-PLA2 and its downstream inflammatory pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in in vitro studies.

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Lp-PLA2 inhibition) | 0.06 nM | Recombinant Lp-PLA2 | [Not specified in abstracts] |

| Effective Concentration | 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [Not specified in abstracts] |

In Vitro Inflammation Models and Experimental Protocols

This section details the application of this compound in a relevant in vitro model of vascular inflammation: oxidized LDL-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).

Oxidized LDL-Induced Endothelial Cell Inflammation Model

This model mimics the conditions of early atherosclerosis, where the accumulation of oxidized LDL (oxLDL) in the arterial wall triggers an inflammatory response in endothelial cells.

Objective: To investigate the effect of this compound on oxLDL-induced endothelial dysfunction and inflammation.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

Inflammatory Stimulus: Oxidized Low-Density Lipoprotein (oxLDL)

Key Measured Endpoints:

-

Lp-PLA2 protein expression

-

AMP-activated protein kinase (AMPK) α phosphorylation

-

Cell viability

-

Nitric oxide (NO) production

-

Endothelin-1 (ET-1) expression

Experimental Workflow:

Caption: Experimental workflow for the oxLDL-induced HUVEC inflammation model.

Detailed Protocols:

1. Preparation of Oxidized LDL (oxLDL):

-

Dialyze human LDL against phosphate-buffered saline (PBS) at 4°C.

-

Determine the protein concentration of the dialyzed LDL using a standard protein assay (e.g., BCA assay).

-

Induce oxidation by incubating the LDL solution with 10 µM CuSO4 at 37°C for 18-24 hours.

-

Stop the oxidation by adding EDTA to a final concentration of 1 mM.

-

Confirm the extent of oxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS).

-

Store the prepared oxLDL at 4°C for short-term use or at -80°C for long-term storage.

2. HUVEC Culture and Treatment:

-

Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors and serum in a humidified incubator at 37°C and 5% CO2.

-

Seed HUVECs into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability and NO assays).

-

Allow the cells to adhere and reach approximately 80% confluency.

-

Pre-treat the cells with this compound (5 µM) for 1 hour before stimulating with oxLDL (typically 50-100 µg/mL) for the desired time (e.g., 24-72 hours). Include appropriate vehicle controls.

3. Western Blot for Lp-PLA2 and Phospho-AMPKα:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Lp-PLA2 and phospho-AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the results to a loading control such as β-actin or GAPDH.

4. Cell Viability Assay (MTT Assay):

-

After treatment in a 96-well plate, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

5. Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect the cell culture supernatant after treatment.

-

In a 96-well plate, mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

6. Endothelin-1 (ET-1) Measurement (ELISA):

-

Collect the cell culture supernatant after treatment.

-

Measure the concentration of ET-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in the context of oxLDL-induced endothelial inflammation.

Caption: Lp-PLA2 signaling pathway and the inhibitory effect of this compound.

This technical guide provides a foundational understanding of this compound and its application in in vitro inflammation research. For further details and specific experimental conditions, researchers are encouraged to consult the primary literature.

The Discovery and Synthesis of SB-435495: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2

A Technical Guide for Researchers and Drug Development Professionals

Published: November 20, 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key enzyme in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases. This document details the synthetic route to this compound, its in vitro and in vivo pharmacological properties, and the underlying mechanism of action through the inhibition of the Lp-PLA2 signaling pathway. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL). It hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory products, most notably lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[1] These products contribute to the pathogenesis of atherosclerosis by promoting inflammation, monocyte chemotaxis, and the formation of foam cells.[1] Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for the treatment of cardiovascular diseases.

This compound was identified as a potent, selective, reversible, non-covalent, and orally active inhibitor of Lp-PLA2.[2] Its discovery stemmed from the optimization of a series of 1-(biphenylmethylacetamido)-pyrimidones, leading to a compound with sub-nanomolar potency and favorable pharmacokinetic properties.[3] This guide will delve into the specifics of its synthesis, biological activity, and the signaling cascades it modulates.

Discovery and Synthesis of this compound

The discovery of this compound was the result of a structure-activity relationship (SAR) study on a series of 1-(biphenylmethylacetamido)-pyrimidones. The introduction of a functionalized amido substituent was a key modification that led to a significant increase in potency against recombinant Lp-PLA2.[3]

Synthetic Pathway

While the full detailed experimental protocol from the primary literature remains proprietary, the general synthetic approach to the pyrimidinone core of this compound and related compounds involves a multi-step process. The synthesis of pyrimidinone derivatives can be achieved through various methods, often involving the condensation of a β-ketoester with a urea or thiourea derivative, followed by further modifications.

A general representation of the synthesis of a pyrimidinone core is outlined below. It is important to note that this is a generalized scheme and the specific reagents and conditions for this compound may differ.

References

- 1. lp-pla2.de [lp-pla2.de]

- 2. Lysophosphatidylcholine-induced surface redistribution regulates signaling of the murine G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]

The Pharmacokinetics and Pharmacodynamics of SB-435495: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of various diseases, including atherosclerosis and diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details of experimental methodologies, and visualizations of its mechanism of action.

Pharmacodynamics

This compound exerts its pharmacological effects through the direct inhibition of Lp-PLA2. This inhibition is potent and selective, with a sub-nanomolar inhibitory concentration.

In Vitro Potency and Selectivity

The primary pharmacodynamic parameter, the half-maximal inhibitory concentration (IC50), highlights the potency of this compound against its target enzyme.

| Parameter | Value | Target | Notes |

| IC50 | 0.06 nM | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Demonstrates high-potency inhibition. |

| IC50 | 10 µM | Cytochrome P450 3A4 (CYP3A4) | Indicates significantly lower potency against this metabolic enzyme, suggesting a degree of selectivity. |

| Membrane Permeability | 0.017 cm/h | In vitro assessment of passive diffusion across a membrane. |

Mechanism of Action

This compound functions by inhibiting Lp-PLA2, which is a key enzyme in the hydrolysis of oxidized phospholipids, particularly those associated with low-density lipoprotein (LDL). This enzymatic action generates pro-inflammatory mediators, most notably lysophosphatidylcholine (LPC) and oxidized free fatty acids. By blocking Lp-PLA2, this compound effectively reduces the production of these inflammatory molecules.

Signaling Pathway of Lp-PLA2 Inhibition

The inhibition of Lp-PLA2 by this compound interrupts a critical inflammatory cascade. In the context of vascular inflammation and diabetic retinopathy, the reduction of LPC is of particular importance. LPC has been shown to induce vascular permeability, a process that can be mediated through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway.

Pharmacokinetics

While this compound is described in the literature as an orally active compound, specific quantitative pharmacokinetic data such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), elimination half-life (t1/2), and oral bioavailability (%) are not publicly available in the reviewed scientific literature.

In Vivo Studies

This compound has been evaluated in several preclinical animal models, demonstrating its efficacy in vivo.

| Species | Dose | Route of Administration | Study Type | Key Findings |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg | Oral (p.o.) | Single dose | Inhibition of plasma Lp-PLA2 activity.[3] |

| Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days | Effectively suppressed breakdown of the blood-retinal barrier.[4] |

| Murine Model of Experimental Autoimmune Uveoretinitis (EAU) | Not specified | Not specified | Not specified | Used as a pharmacological inhibitor of Lp-PLA2.[5] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. However, based on the published literature, the general methodologies can be outlined.

In Vivo Administration of this compound

Oral Administration in Rabbits: A typical protocol for oral administration in rabbits would involve the following steps. This is a generalized procedure and specific study protocols may vary.

Intraperitoneal Administration in Rats: The intraperitoneal administration protocol in rats would generally follow these steps.

Measurement of Lp-PLA2 Activity

A common method to assess the pharmacodynamic effect of this compound is to measure the activity of Lp-PLA2 in plasma samples.

Conclusion

This compound is a highly potent inhibitor of Lp-PLA2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the reduction of pro-inflammatory mediators, makes it a valuable tool for research in inflammatory diseases. While detailed pharmacokinetic parameters in the public domain are scarce, the available data on its pharmacodynamics and in vivo efficacy provide a solid foundation for its use in preclinical studies. Further research to fully characterize its pharmacokinetic profile would be beneficial for its potential translation.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SB-435495 in Elucidating Atherosclerosis Pathogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide. A key player in the inflammatory cascade of atherosclerosis is Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme, primarily associated with low-density lipoprotein (LDL) particles, generates pro-inflammatory and pro-atherogenic products within the arterial intima, contributing to plaque formation and instability. SB-435495 has been identified as a potent and selective inhibitor of Lp-PLA2, making it a valuable pharmacological tool for investigating the role of this enzyme in the pathogenesis of atherosclerosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its application in preclinical atherosclerosis research, detailed experimental protocols, and a summary of its effects on key disease parameters. While much of the extensive in vivo atherosclerosis research has been conducted with its close analog, darapladib (SB-480848), the data presented here for both compounds will serve as a comprehensive resource for researchers utilizing Lp-PLA2 inhibitors to unravel the complexities of atherosclerotic disease.

Introduction: The Rationale for Targeting Lp-PLA2 in Atherosclerosis

Atherosclerosis is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements within the walls of arteries, leading to the formation of atherosclerotic plaques. The rupture of these plaques can trigger thrombotic events, resulting in myocardial infarction or stroke.

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that circulates in the plasma, predominantly bound to LDL.[1] Within the arterial intima, LDL particles are susceptible to oxidation. Lp-PLA2 hydrolyzes these oxidized phospholipids, generating two key pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][3] These molecules contribute to multiple stages of atherogenesis by:

-

Promoting endothelial dysfunction: Increasing the expression of adhesion molecules, which facilitates the recruitment of inflammatory cells.[4]

-

Inducing monocyte and macrophage recruitment and activation: Lyso-PC acts as a potent chemoattractant for monocytes, leading to their infiltration into the arterial wall and differentiation into macrophages.[1][4]

-

Enhancing inflammation: Stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]

-

Promoting foam cell formation: Macrophages engulf oxidized LDL, transforming into foam cells, a hallmark of early atherosclerotic lesions.

-

Inducing apoptosis and contributing to necrotic core formation: The accumulation of dead cells and cellular debris within the plaque contributes to its instability.[1]

Given its central role in promoting vascular inflammation, inhibition of Lp-PLA2 presents a compelling therapeutic strategy for the treatment of atherosclerosis.[5]

This compound: A Potent and Selective Lp-PLA2 Inhibitor

This compound is a potent, selective, reversible, and non-covalent inhibitor of Lp-PLA2.[6] Its high affinity and specificity make it an excellent tool for dissecting the specific contributions of Lp-PLA2 to the atherosclerotic process.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (Lp-PLA2) | 0.06 nM | [6] |

| IC50 (CYP450 3A4) | 10 µM | [6] |

The Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the central role of Lp-PLA2 in promoting inflammation and plaque formation in atherosclerosis.

Preclinical Evidence: Effects of Lp-PLA2 Inhibition on Atherosclerosis

While specific in vivo atherosclerosis studies focusing solely on this compound are limited in the public domain, extensive research has been conducted on its close and more clinically advanced analog, darapladib (SB-480848). The findings from these studies provide strong evidence for the therapeutic potential of inhibiting Lp-PLA2 in atherosclerosis.

Table 2: Effects of Darapladib (Lp-PLA2 Inhibitor) in Animal Models of Atherosclerosis

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Diabetic, hypercholesterolemic swine | 10 mg/kg/day darapladib, oral | - Markedly inhibited plasma and lesion Lp-PLA2 activity.- Reduced lesion lysophosphatidylcholine content.- Significantly reduced plaque area.- Markedly reduced necrotic core area.- Reduced expression of 24 genes associated with macrophage and T lymphocyte function. | [2] |

| LDLR-deficient mice | 50 mg/kg/day darapladib, oral | - Significantly reduced serum Lp-PLA2 activity, hs-CRP, and IL-6 levels.- Significantly reduced atherosclerotic plaque area.- Markedly reduced expression of MCP-1 and VCAM-1 in lesions. | [7] |

| ApoE-deficient mice | 50 mg/kg/day darapladib, oral | - Inhibited plasma Lp-PLA2 activity by over 60%.- Significantly reduced serum hs-CRP and IL-6 levels.- Significantly reduced atherosclerotic plaque area.- Markedly reduced expression of MCP-1, VCAM-1, and TNF-α in lesions. | [8] |

These studies collectively demonstrate that inhibition of Lp-PLA2 can effectively reduce vascular inflammation and attenuate the development of atherosclerotic plaques in relevant animal models.

Experimental Protocols

The following protocols are based on published studies using Lp-PLA2 inhibitors and can be adapted for research with this compound.

In Vitro Endothelial Cell Activation Assay

This protocol is designed to assess the effect of this compound on endothelial cell activation induced by oxidized LDL.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Oxidized LDL (oxLDL)

-

This compound

-

Reagents for quantitative real-time PCR (qRT-PCR) for VCAM-1, ICAM-1, and a housekeeping gene

-

Reagents for Western blotting for VCAM-1, ICAM-1, and a loading control

Procedure:

-

Culture HUVECs to confluence in 6-well plates.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 6-24 hours.

-

For qRT-PCR:

-

Isolate total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR to quantify the mRNA expression levels of VCAM-1 and ICAM-1, normalized to the housekeeping gene.

-

-

For Western Blotting:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against VCAM-1, ICAM-1, and the loading control, followed by appropriate secondary antibodies.

-

Visualize and quantify the protein bands.

-

Expected Outcome: this compound is expected to dose-dependently inhibit the oxLDL-induced upregulation of VCAM-1 and ICAM-1 at both the mRNA and protein levels.

In Vivo Atherosclerosis Study in ApoE-Deficient Mice

This protocol outlines an in vivo study to evaluate the anti-atherosclerotic effects of this compound in a well-established mouse model.

Materials:

-

Apolipoprotein E-deficient (ApoE-/-) mice

-

High-fat diet (Western diet)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Reagents for lipid profile analysis (total cholesterol, triglycerides)

-

Reagents for ELISA of inflammatory markers (hs-CRP, IL-6)

-

Oil Red O stain for en face aorta analysis

-

Reagents for histological analysis of aortic root sections (H&E, Masson's trichrome)

Procedure:

-

Acclimatize 6-8 week old male ApoE-/- mice for one week.

-

Divide the mice into two groups: a vehicle control group and an this compound treatment group.

-

Feed all mice a high-fat diet for the duration of the study (e.g., 12-16 weeks).

-

Administer this compound (e.g., 10-50 mg/kg) or vehicle daily by oral gavage.

-

At the end of the study, collect blood for analysis of serum lipid profiles and inflammatory markers.

-

Euthanize the mice and perfuse the vasculature with PBS.

-

En face analysis of the aorta:

-

Dissect the entire aorta, clean it of adipose tissue, and open it longitudinally.

-

Stain the aorta with Oil Red O to visualize lipid-rich plaques.

-

Capture images and quantify the percentage of the aortic surface area covered by plaques.

-

-

Histological analysis of the aortic root:

-

Embed the aortic root in OCT compound and prepare serial cryosections.

-

Stain sections with H&E to assess overall plaque morphology and with Masson's trichrome to visualize collagen content (fibrous cap).

-

Perform immunohistochemistry for markers of macrophages (e.g., Mac-2/galectin-3) and smooth muscle cells (e.g., α-actin).

-

Quantify plaque area, necrotic core area, collagen content, and cellular composition.

-

Expected Outcome: Treatment with this compound is expected to reduce the development of atherosclerotic plaques, decrease the levels of systemic inflammatory markers, and promote a more stable plaque phenotype (e.g., smaller necrotic core, thicker fibrous cap).

Experimental Workflow Visualization

The following diagram provides a logical workflow for investigating the effects of this compound on atherosclerosis.

Conclusion

This compound is a valuable research tool for investigating the role of Lp-PLA2 in the pathogenesis of atherosclerosis. Its high potency and selectivity allow for the specific interrogation of the Lp-PLA2 signaling pathway in both in vitro and in vivo models. The extensive preclinical data available for its close analog, darapladib, strongly supports the concept that inhibition of Lp-PLA2 can mitigate vascular inflammation and reduce atherosclerotic plaque development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their efforts to understand and combat atherosclerotic cardiovascular disease. Further research with this compound will continue to shed light on the intricate mechanisms of atherosclerosis and may pave the way for novel therapeutic interventions.

References

- 1. Interface of Phospholipase Activity, Immune Cell Function, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Distribution of SB-435495

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 is a potent and orally active small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of various diseases, including atherosclerosis.[1] Understanding the cellular uptake and tissue distribution of this compound is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing its safety profile. This technical guide provides a comprehensive overview of the available information on the cellular transport and biodistribution of this compound, including its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

While specific quantitative data on the cellular uptake and tissue distribution of this compound are not extensively available in publicly accessible literature, this guide synthesizes the known information and provides detailed methodologies for the types of experiments required to generate such data.

Mechanism of Action: Inhibition of Lp-PLA2

This compound exerts its pharmacological effects by inhibiting the enzymatic activity of Lp-PLA2. This enzyme is primarily associated with low-density lipoprotein (LDL) particles in the bloodstream and is a key player in the hydrolysis of oxidized phospholipids, leading to the generation of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, this compound effectively reduces the production of these inflammatory molecules, thereby mitigating the inflammatory cascade associated with conditions like atherosclerosis.

Lp-PLA2 Signaling Pathway

The signaling cascade initiated by Lp-PLA2 and inhibited by this compound is a critical component of vascular inflammation. The following diagram illustrates this pathway.

Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.

Data Presentation: Cellular Uptake and Distribution

As of the latest literature review, specific quantitative data for the cellular uptake and tissue distribution of this compound have not been published in a structured format. Preclinical studies have demonstrated its oral activity and efficacy in animal models, implying systemic distribution. For instance, studies in murine models of experimental autoimmune uveoretinitis have utilized this compound, indicating its ability to reach target tissues.[2] However, detailed pharmacokinetic data, such as concentration-time profiles in various tissues and cell types, remain proprietary or unpublished.

To facilitate future research and data comparison, the following tables are proposed as templates for organizing quantitative data on this compound's cellular uptake and in vivo distribution.

Table 1: In Vitro Cellular Uptake of this compound

| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) |

| Example: | 1 | 1 | Data Not Available |

| Macrophages | 4 | 1 | Data Not Available |

| (e.g., RAW 264.7) | 24 | 1 | Data Not Available |

| Example: | 1 | 10 | Data Not Available |

| Endothelial Cells | 4 | 10 | Data Not Available |

| (e.g., HUVEC) | 24 | 10 | Data Not Available |

Table 2: In Vivo Tissue Distribution of this compound in Rodents

| Tissue | Time Post-Administration (hours) | This compound Concentration (ng/g tissue) |

| Example: | 1 | Data Not Available |

| Plasma | 4 | Data Not Available |

| 24 | Data Not Available | |

| Example: | 1 | Data Not Available |

| Liver | 4 | Data Not Available |

| 24 | Data Not Available | |

| Example: | 1 | Data Not Available |

| Spleen | 4 | Data Not Available |

| 24 | Data Not Available | |

| Example: | 1 | Data Not Available |

| Aorta | 4 | Data Not Available |

| 24 | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the cellular uptake and in vivo distribution of this compound. These protocols are based on established techniques for small molecule inhibitors.

Protocol 1: In Vitro Cellular Uptake Assay

This protocol describes a method to quantify the intracellular accumulation of this compound in cultured cells.

1. Cell Culture and Seeding:

- Culture the desired cell line (e.g., macrophages, endothelial cells) in appropriate growth medium.

- Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

- Dilute the stock solution in a serum-free medium to the desired final concentrations.

3. Incubation:

- Remove the growth medium from the cell culture plates and wash the cells with phosphate-buffered saline (PBS).

- Add the medium containing this compound to the cells.

- Incubate the plates at 37°C for various time points (e.g., 1, 4, 24 hours).

4. Cell Lysis and Extraction:

- At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

- Collect the cell lysates and centrifuge to pellet cellular debris.

5. Quantification by LC-MS/MS:

- Analyze the supernatant containing the intracellular this compound by a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

- Normalize the quantified amount of this compound to the total protein concentration of the cell lysate or to the cell number.

"Start" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Start"];

"Cell_Culture" [label="1. Culture & Seed Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Compound_Prep" [label="2. Prepare this compound Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Incubation" [label="3. Incubate Cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Washing" [label="4. Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Lysis" [label="5. Cell Lysis & Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Quantification" [label="6. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"End" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="End"];

"Start" -> "Cell_Culture" [color="#5F6368"];

"Cell_Culture" -> "Compound_Prep" [color="#5F6368"];

"Compound_Prep" -> "Incubation" [color="#5F6368"];

"Incubation" -> "Washing" [color="#5F6368"];

"Washing" -> "Lysis" [color="#5F6368"];

"Lysis" -> "Quantification" [color="#5F6368"];

"Quantification" -> "End" [color="#5F6368"];

}

Caption: Experimental workflow for in vitro cellular uptake of this compound.

Protocol 2: In Vivo Tissue Distribution Study

This protocol outlines the procedure for determining the distribution of this compound in various tissues of a rodent model.

1. Animal Model and Dosing:

- Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week.

- Administer this compound via the intended clinical route (e.g., oral gavage) at a pharmacologically relevant dose.

2. Sample Collection:

- At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals.

- Collect blood samples via cardiac puncture into tubes containing an anticoagulant.

- Perfuse the animals with saline to remove blood from the tissues.

- Harvest tissues of interest (e.g., liver, spleen, aorta, kidney, lung, brain, heart).

3. Tissue Homogenization and Extraction:

- Weigh each tissue sample and homogenize in a suitable buffer.

- Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.

4. Quantification by LC-MS/MS:

- Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.

- Express the results as nanograms of this compound per gram of tissue (ng/g).

"Start" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Start"];

"Dosing" [label="1. Administer this compound to Animals", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sample_Collection" [label="2. Collect Blood & Tissues at Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Homogenization" [label="3. Tissue Homogenization & Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Quantification" [label="4. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Data_Analysis" [label="5. Determine Tissue Concentration (ng/g)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"End" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="End"];

"Start" -> "Dosing" [color="#5F6368"];

"Dosing" -> "Sample_Collection" [color="#5F6368"];

"Sample_Collection" -> "Homogenization" [color="#5F6368"];

"Homogenization" -> "Quantification" [color="#5F6368"];

"Quantification" -> "Data_Analysis" [color="#5F6368"];

"Data_Analysis" -> "End" [color="#5F6368"];

}

Caption: Experimental workflow for in vivo tissue distribution of this compound.

Conclusion

This compound is a promising therapeutic agent due to its potent inhibition of Lp-PLA2. While its efficacy has been demonstrated in preclinical models, a detailed public understanding of its cellular uptake and tissue distribution is currently limited. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate and standardize future research in this critical area. Elucidating the pharmacokinetic and pharmacodynamic properties of this compound will be instrumental in its continued development and potential clinical application for inflammatory diseases. Further investigation is warranted to populate the proposed data tables and provide a more complete picture of the in vivo behavior of this compound.

References

- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-435495 in Lipid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-435495 is a highly potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. By blocking the hydrolysis of oxidized phospholipids in low-density lipoproteins (LDL), this compound effectively reduces the generation of pro-inflammatory and pro-atherogenic mediators, namely lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids (oxNEFAs). This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies (often utilizing the closely related analogue, darapladib), and providing detailed experimental protocols for its use in lipid metabolism research.

Core Mechanism of Action: Inhibition of Lp-PLA2

This compound is a reversible, non-covalent inhibitor of Lp-PLA2 with sub-nanomolar potency.[1][2] The primary mechanism of action of this compound involves the inhibition of the enzymatic activity of Lp-PLA2. This enzyme is predominantly associated with LDL particles in human plasma and plays a crucial role in the progression of atherosclerosis.[3][4]

Under conditions of oxidative stress, phospholipids within LDL particles become oxidized. Lp-PLA2 then hydrolyzes these oxidized phospholipids, generating two key bioactive products: lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids (oxNEFAs).[5][6] These products are potent inflammatory mediators that contribute to various stages of atherogenesis, including:

-

Endothelial Dysfunction: Promoting the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of inflammatory cells.[5]

-

Monocyte/Macrophage Activation: Acting as chemoattractants for monocytes and promoting their differentiation into macrophages.[7]

-

Foam Cell Formation: Facilitating the uptake of modified LDL by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.

-

Plaque Instability: Contributing to the development of a necrotic core within the plaque and the expression of matrix metalloproteinases that can weaken the fibrous cap, increasing the risk of plaque rupture.[6][8]

By inhibiting Lp-PLA2, this compound effectively reduces the production of LPC and oxNEFAs, thereby mitigating their downstream pro-inflammatory and pro-atherogenic effects.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its close analog, darapladib, in inhibiting Lp-PLA2 and modulating markers of inflammation. Due to the more extensive clinical evaluation of darapladib, some of the presented data pertains to this compound, which is expected to have a similar pharmacological profile to this compound due to their shared mechanism of action.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/System | Reference |

| IC50 for Lp-PLA2 Inhibition | 0.06 nM | Recombinant Lp-PLA2 | [1] |

| In Vivo Administration Dose | 10 mg/kg (intraperitoneal) | Diabetic Brown Norway rats | [9] |

| In Vivo Administration Dose | 10 mg/kg (oral) | WHHL rabbit | [1][10] |

Table 2: Dose-Dependent Inhibition of Plasma Lp-PLA2 Activity by Darapladib in Humans

| Darapladib Dose | Mean Inhibition (%) | p-value vs. Placebo | Reference |

| 40 mg/day | ~43% | <0.001 | [11] |

| 80 mg/day | ~55% | <0.001 | [11] |

| 160 mg/day | ~66% | <0.001 | [11] |

Data from a 12-week study in patients with stable coronary heart disease or risk equivalent.[11]

Table 3: Effect of Darapladib on Plasma Lipid and Inflammatory Biomarkers

| Biomarker | Treatment Group | Change from Baseline | p-value vs. Placebo | Reference |

| LDL-Cholesterol | Darapladib (160 mg/day) | No significant change | 0.37 | [8][12] |

| HDL-Cholesterol | Darapladib (160 mg/day) | No significant change | 0.18 | [8][12] |

| Triglycerides | Darapladib | No significant change | - | [1] |

| hs-C-Reactive Protein (hs-CRP) | Darapladib (160 mg/day) | -13.0% | 0.15 | [11] |

| Interleukin-6 (IL-6) | Darapladib (160 mg/day) | -12.3% | 0.028 | [11] |

Data from a 12-week study in patients with stable coronary heart disease or risk equivalent.[11]

Table 4: Effect of Darapladib on Atherosclerotic Plaque Composition

| Plaque Component | Treatment Group | Change from Baseline | p-value vs. Placebo | Reference |

| Necrotic Core Volume | Darapladib (160 mg/day) | -0.5 mm³ (No change) | 0.012 | [8][12] |

| Necrotic Core Volume | Placebo | +4.5 mm³ (Increase) | - | [8][12] |

| Plaque Area (Coronary Artery) | Darapladib (10 mg/kg/day) | -72% (median reduction) | <0.05 | [5][13] |

Necrotic core data from a 12-month imaging study in patients with coronary artery disease. Plaque area data from a study in diabetic and hypercholesterolemic swine.[5][8][12][13]

Signaling Pathways and Experimental Workflows

Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade within an atherosclerotic plaque and the point of intervention for this compound.

Experimental Workflow for Evaluating this compound in a Preclinical Atherosclerosis Model

This diagram outlines a typical experimental workflow for assessing the efficacy of an Lp-PLA2 inhibitor like this compound in an animal model of atherosclerosis.

Logical Relationship of this compound in Lipid Metabolism and Inflammation

This diagram illustrates the logical connections between Lp-PLA2, its products, the resulting pathological processes, and the inhibitory role of this compound.

Detailed Experimental Protocols

In Vitro Lp-PLA2 Activity Assay

This protocol describes a common method for measuring Lp-PLA2 activity in plasma or serum samples, which can be adapted to assess the inhibitory effect of this compound.

Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce 4-nitrophenyl succinate. This product is then further hydrolyzed to yield the chromogenic product, 4-nitrophenol, which can be quantified spectrophotometrically.[6]

Materials:

-

Plasma or serum samples

-

This compound or other inhibitors

-

Lp-PLA2 assay kit (e.g., PLAC® Test) containing:

-

Substrate solution (1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine)

-

Reaction buffer

-

Calibrators and controls

-

-

Spectrophotometer capable of reading at 405-410 nm

Procedure:

-

Sample Preparation: Collect blood in EDTA or serum separator tubes. Centrifuge to separate plasma or serum. Samples should be stored at 2-8°C or frozen if not analyzed immediately. Avoid hemolyzed samples.[14][15]

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50.

-

Assay Reaction: a. Pre-warm the reaction buffer and substrate to the assay temperature (typically 37°C). b. In a microplate, add the plasma/serum sample. c. For inhibition studies, pre-incubate the sample with varying concentrations of this compound for a specified time. d. Initiate the reaction by adding the substrate solution.

-

Measurement: Immediately place the microplate in a spectrophotometer and measure the rate of change in absorbance at 405-410 nm over a defined period (e.g., 10 minutes).[16]

-

Calculation: The Lp-PLA2 activity is calculated from the rate of 4-nitrophenol formation, typically expressed in nmol/min/mL. For inhibition studies, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Quantification of Lysophosphatidylcholine (LPC) by LC-MS/MS

This protocol outlines a high-throughput method for the quantification of various LPC species in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: This method utilizes electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the sensitive and specific quantification of different LPC molecular species. Internal standards are used for accurate quantification.[17][18][19]

Materials:

-

Plasma samples

-

Internal standards (e.g., LPC 13:0, LPC 19:0)

-

Organic solvents (e.g., methanol, chloroform, isopropanol)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Lipid Extraction): a. To a plasma sample, add the internal standard mixture. b. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol. c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.[18]

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the different lipid species using a suitable liquid chromatography column and gradient. c. Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each LPC species and the internal standards. The precursor ion for many LPC species is m/z 184.[17][19]

-

Quantification: a. Generate a calibration curve using known concentrations of LPC standards. b. Quantify the amount of each LPC species in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Animal Model of Atherosclerosis: ApoE-deficient Mice

This protocol describes a common animal model used to study the effects of therapeutic interventions on atherosclerosis.

Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.

Procedure:

-

Animal Husbandry: House ApoE-/- mice in a controlled environment with free access to food and water.

-

Induction of Atherosclerosis: At 6-8 weeks of age, switch the mice to a high-fat "Western" diet (e.g., containing 21% fat and 0.15% cholesterol) to accelerate the development of atherosclerosis.[20]

-

Treatment: Divide the mice into at least two groups: a control group receiving vehicle and a treatment group receiving this compound (or darapladib) at a specified dose and route of administration (e.g., 10-50 mg/kg/day via oral gavage).[20][21]

-

Monitoring: Monitor the health of the animals throughout the study. Periodically collect blood samples to measure plasma lipids, Lp-PLA2 activity, and inflammatory markers.

-

Endpoint Analysis: After a defined period (e.g., 12-16 weeks of treatment), euthanize the mice and perfuse the vasculature. a. Plaque Quantification: Dissect the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area. Alternatively, analyze serial sections of the aortic root. b. Immunohistochemistry: Perform immunohistochemical staining of aortic sections to characterize plaque composition (e.g., macrophage content, smooth muscle cells, collagen). c. Gene Expression Analysis: Isolate RNA from the aorta to analyze the expression of genes involved in inflammation and lipid metabolism.

Conclusion

This compound is a powerful research tool for investigating the role of Lp-PLA2 in lipid metabolism and inflammation. Its high potency and selectivity make it an ideal pharmacological agent for both in vitro and in vivo studies. The data from studies with this compound and its close analog darapladib strongly support the hypothesis that inhibition of Lp-PLA2 can reduce vascular inflammation and favorably modify the composition of atherosclerotic plaques, independent of major changes in circulating lipid levels. The experimental protocols provided in this guide offer a starting point for researchers aiming to further elucidate the therapeutic potential of targeting Lp-PLA2 in cardiovascular and other inflammatory diseases. Further research focusing on the specific effects of this compound on LPC and oxNEFA levels in vivo will be crucial for a more complete understanding of its pharmacological profile.

References

- 1. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammatory Biomarkers Interleukin‐6 and C‐Reactive Protein and Outcomes in Stable Coronary Heart Disease: Experiences From the STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interface of Phospholipase Activity, Immune Cell Function, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]

- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 16. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of Darapladib Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SB-431542, a potent inhibitor of TGF-β signaling in cell culture experiments.

A Note on Compound Selection: The compound SB-435495 is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). However, in the context of signaling pathway modulation in cell culture, it is often confused with the structurally similar compound, SB-431542 . SB-431542 is a widely used and specific inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7. This document will primarily focus on the protocols and applications of SB-431542 for the inhibition of TGF-β signaling, as this is a common application in cell culture research. A brief overview of this compound is also provided for clarity.

SB-431542: Inhibition of TGF-β Signaling

Introduction

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK).[1] This activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD) and translocate to the nucleus to regulate target gene expression.

SB-431542 is a small molecule inhibitor that selectively targets the kinase domains of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1] By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting TGF-β-mediated signaling.[2] This makes it a valuable tool for studying the roles of TGF-β signaling in various biological systems.

Data Presentation

Table 1: In Vitro Activity of SB-431542

| Target | IC₅₀ (nM) | Cell Line / Assay Conditions | Reference |

| ALK5 | 94 | Cell-free kinase assay | [2] |

| ALK4 | 129 (SB-505124, a related compound) | Cell-free kinase assay | [3] |

| ALK7 | N/A | Inhibits ALK7 | [1] |

| p38 MAPK | >10,000 | Cell-free kinase assay | [2] |

Table 2: Recommended Working Concentrations of SB-431542 in Cell Culture

| Application | Cell Type | Concentration Range (µM) | Incubation Time | Reference |

| Inhibition of TGF-β-induced EMT | NMuMG, PANC-1 cells | 10 | 24-72 hours | [4] |

| Inhibition of glioma cell proliferation | D54MG, U87MG, U373MG cells | 1 - 10 | 24-72 hours | [2] |

| Maintenance of pluripotency | Human embryonic stem cells | 10 | Continuous | [5] |

| Directed differentiation of hPSCs | Human pluripotent stem cells | 2 - 10 | Varies with protocol | [6] |

| Inhibition of Smad2/3 phosphorylation | 293T, FET, A549 cells | 2 - 10 | 1 hour | [5] |

Experimental Protocols

Protocol 1: Preparation of SB-431542 Stock Solution

-

Reconstitution: SB-431542 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO. For example, to create a 10 mM stock solution from 5 mg of SB-431542 (MW = 384.39 g/mol ), dissolve it in 1.3 mL of DMSO.[7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Treating Cells with SB-431542

-

Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.

-

Preparation of Working Solution: Thaw an aliquot of the SB-431542 stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[6]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing SB-431542.

-

Incubation: Incubate the cells for the desired duration, as determined by the specific experimental requirements.

-

Analysis: Following incubation, cells can be harvested for downstream analysis, such as western blotting for phosphorylated SMADs, qPCR for target gene expression, or immunofluorescence to observe changes in cell morphology.

Protocol 3: Inhibition of TGF-β-Induced Epithelial-Mesenchymal Transition (EMT)

-

Cell Culture: Culture epithelial cells (e.g., NMuMG or PANC-1) in appropriate growth medium.

-

Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing a TGF-β ligand (e.g., 5 ng/mL TGF-β1) in the presence or absence of SB-431542 (e.g., 10 µM).[4]

-

Incubation: Incubate the cells for 24-72 hours.

-

Assessment of EMT: Analyze the cells for markers of EMT. This can include morphological changes (e.g., from a cobblestone-like epithelial morphology to a more elongated, mesenchymal morphology), changes in protein expression (e.g., decreased E-cadherin and increased N-cadherin or vimentin) by western blotting or immunofluorescence, or changes in cell migration and invasion using a transwell assay.[4]

Mandatory Visualization

Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.

Caption: General experimental workflow for cell treatment with SB-431542.

This compound: A Brief Overview

This compound is a potent, orally active inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[8] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids and is implicated in inflammatory processes and atherosclerosis. In cell culture, this compound has been used to investigate the roles of Lp-PLA2 in various cellular responses. For example, in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL), treatment with 5 µM this compound for 24 hours significantly inhibited the expression of Lp-PLA2 protein.[8] This inhibition was associated with increased cell viability and nitric oxide (NO) expression, and decreased endothelin-1 (ET-1) expression.[8]

While this compound has important applications in studying lipid metabolism and inflammation, for experiments aimed at inhibiting the TGF-β signaling pathway, SB-431542 is the appropriate and specific inhibitor to use.

References

- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. abmole.com [abmole.com]

- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]

- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for SB-435495 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-435495 is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of vascular diseases. These application notes provide a summary of the recommended concentrations and protocols for the in vivo use of this compound, based on currently available literature. The primary application highlighted is in rodent models of diabetic retinopathy.

Mechanism of Action